
2,2'-Dihydroxy-3-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are known for their diverse biological activities and are found in various edible and medicinal plants. The compound has the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For instance, the reaction between 2-hydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide can yield 2,2’-Dihydroxy-3-methoxychalcone .
Industrial Production Methods
Industrial production methods for chalcones, including 2,2’-Dihydroxy-3-methoxychalcone, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted chalcones, dihydrochalcones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: It exhibits antioxidant, antimicrobial, and anticancer properties.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’-Dihydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’-Hydroxy-4’-methoxychalcone
- 5’-Bromo-4,2’-dihydroxy-3-methoxychalcone
Uniqueness
2,2’-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyl and methoxy groups contributes to its potent antioxidant and anticancer properties, setting it apart from other chalcone derivatives .
Properties
CAS No. |
2718-28-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-15-8-4-5-11(16(15)19)9-10-14(18)12-6-2-3-7-13(12)17/h2-10,17,19H,1H3/b10-9+ |
InChI Key |
GBAMFFILOSWMOO-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


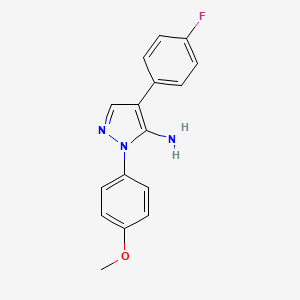

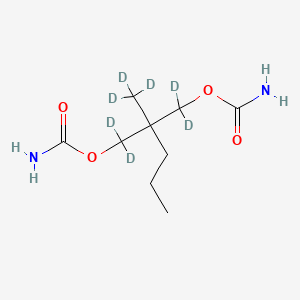
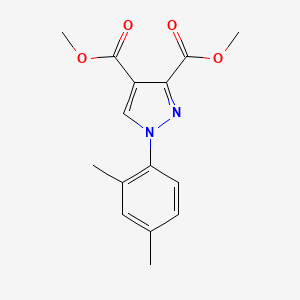
![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)

![ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate](/img/structure/B12045262.png)


![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)
![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)
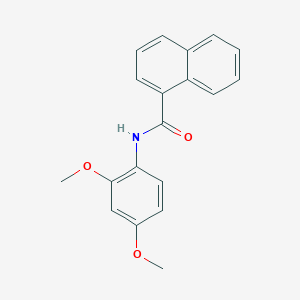
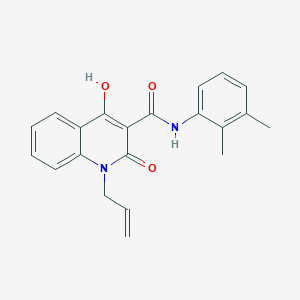
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)
